
Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-(3-羟基苄基)吡咯烷-1-磺酰胺基)乙酸乙酯是一种复杂的有机化合物,具有吡咯烷环、磺酰胺基团和羟基苄基部分。
准备方法
合成路线和反应条件
2-(N-(3-羟基苄基)吡咯烷-1-磺酰胺基)乙酸乙酯的合成通常涉及多个步骤。一种常见的方法包括吡咯烷与磺酰氯反应形成磺酰胺中间体。然后在碱性条件下,将该中间体与3-羟基苄基溴反应以引入羟基苄基。最后,将所得化合物与溴乙酸乙酯进行酯化反应,得到目标化合物。
工业生产方法
该化合物的工业生产可能遵循类似的合成路线,但在更大规模上进行,利用连续流动反应器优化反应条件并提高产率。使用用于试剂添加和产物分离的自动化系统可以提高效率和可扩展性。
化学反应分析
反应类型
2-(N-(3-羟基苄基)吡咯烷-1-磺酰胺基)乙酸乙酯可以进行多种化学反应,包括:
氧化: 羟基苄基部分可以被氧化形成相应的酮或醛。
还原: 磺酰胺基团可以在特定条件下被还原为胺。
取代: 酯基团可以参与亲核取代反应形成不同的衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 可以使用氢化铝锂 (LiAlH₄) 或具有钯催化剂的氢气 (H₂) 等还原剂。
取代: 胺或醇等亲核试剂可以在碱性或酸性条件下与酯基团反应。
主要产物
氧化: 形成酮或醛。
还原: 形成胺。
取代: 形成各种酯或酰胺。
科学研究应用
2-(N-(3-羟基苄基)吡咯烷-1-磺酰胺基)乙酸乙酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的中间体。
生物学: 由于其结构特征,可能用于研究酶相互作用。
医学: 研究其潜在的治疗特性,包括抗炎和抗菌活性。
工业: 用于开发新材料和化学工艺。
作用机制
2-(N-(3-羟基苄基)吡咯烷-1-磺酰胺基)乙酸乙酯的作用机制涉及其与特定分子靶标的相互作用。磺酰胺基团可以模拟天然底物的结构,使化合物能够通过与活性位点结合来抑制酶。羟基苄基部分可以参与氢键,增强化合物的结合亲和力和特异性。
相似化合物的比较
类似化合物
- 2-(N-苄基)吡咯烷-1-磺酰胺基)乙酸乙酯
- 2-(N-(4-羟基苄基)吡咯烷-1-磺酰胺基)乙酸乙酯
- 2-(N-(3-甲氧基苄基)吡咯烷-1-磺酰胺基)乙酸乙酯
独特性
2-(N-(3-羟基苄基)吡咯烷-1-磺酰胺基)乙酸乙酯的独特之处在于存在羟基苄基部分,这可以增强其生物活性并与类似化合物相比具有更高的结合特性。这种结构特征允许与生物靶标进行更多样的相互作用,使其成为药物化学研究中宝贵的化合物。
属性
分子式 |
C15H22N2O5S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
ethyl 2-[(3-hydroxyphenyl)methyl-pyrrolidin-1-ylsulfonylamino]acetate |
InChI |
InChI=1S/C15H22N2O5S/c1-2-22-15(19)12-17(11-13-6-5-7-14(18)10-13)23(20,21)16-8-3-4-9-16/h5-7,10,18H,2-4,8-9,11-12H2,1H3 |
InChI 键 |
JELPICRLHSEIFC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN(CC1=CC(=CC=C1)O)S(=O)(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


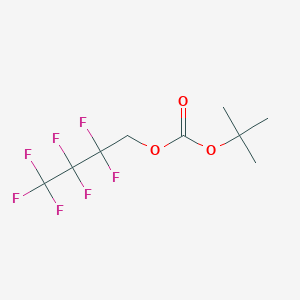
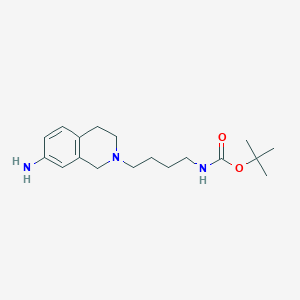

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
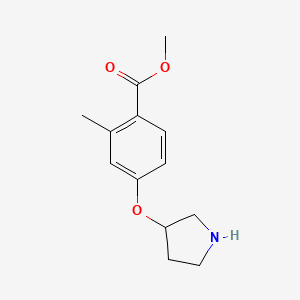
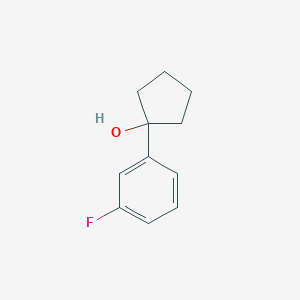

![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
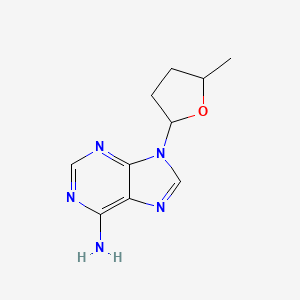
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)

![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)


